![molecular formula C13H18N2O3 B5768585 spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide, also known as STX-001A, is a novel compound with potential therapeutic applications. It belongs to the class of spirocyclic oxiranes and has a unique structural configuration which makes it an interesting molecule for further research.
Mécanisme D'action
The mechanism of action of spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce tumor growth and induce apoptosis in cancer cells. In addition, it has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide has also been found to reduce inflammation in various animal models, which may have potential therapeutic applications in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide has several advantages for lab experiments, including its unique structural configuration and potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research could focus on the identification of specific signaling pathways and targets involved in the mechanism of action of spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide in various diseases and to determine the optimal dosage and administration route for clinical use.
Méthodes De Synthèse
The synthesis of spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the spirocyclic oxirane ring through a cyclization reaction. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide has potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.
Propriétés
IUPAC Name |
spiro[adamantane-2,3'-oxirane]-2',2'-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-10(16)13(11(15)17)12(18-13)8-2-6-1-7(4-8)5-9(12)3-6/h6-9H,1-5H2,(H2,14,16)(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGKYCLHNLVHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C(O4)(C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[adamantane-2,2'-oxirane]-3',3'-dicarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.